(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
CAS No.: 16163-83-0
Cat. No.: VC5467647
Molecular Formula: C10H12O3
Molecular Weight: 180.203
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16163-83-0 |
---|---|
Molecular Formula | C10H12O3 |
Molecular Weight | 180.203 |
IUPAC Name | (3-methyl-2H-1,4-benzodioxin-3-yl)methanol |
Standard InChI | InChI=1S/C10H12O3/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3 |
Standard InChI Key | AUTFPLSMEDVRPW-UHFFFAOYSA-N |
SMILES | CC1(COC2=CC=CC=C2O1)CO |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The core structure of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol consists of a benzodioxane scaffold—a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. The methanol (-CHOH) group is attached to the methyl-substituted carbon at position 2 of the dioxane ring, introducing both hydrophilicity and stereochemical complexity. Key structural descriptors include:
IUPAC Name: (3-Methyl-2H-1,4-benzodioxin-3-yl)methanol
SMILES: CC1(COC2=CC=CC=C2O1)CO
InChIKey: AUTFPLSMEDVRPW-UHFFFAOYSA-N
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for this specific compound remain unpublished, related benzodioxane derivatives exhibit planar benzene rings and chair-like conformations in the dioxane moiety. Infrared (IR) spectroscopy of analogous compounds reveals characteristic O-H stretches (~3248 cm) and aromatic C-H vibrations (~3045 cm) . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methyl group (δ 1.2–1.5 ppm), dioxane protons (δ 4.2–4.3 ppm), and methanol protons (δ 3.5–3.7 ppm) .
Table 1: Comparative Physicochemical Properties of Benzodioxane Derivatives
Synthetic Routes and Methodological Challenges
General Synthesis Strategies
The synthesis of (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves multistep organic reactions, often beginning with the construction of the benzodioxane core. A plausible route includes:
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Ring Formation: Condensation of catechol derivatives with epichlorohydrin or glycidol to form the dioxane ring.
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Methylation: Introduction of the methyl group via alkylation or Friedel-Crafts acylation.
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Hydroxymethylation: Oxidation or reduction steps to install the methanol substituent .
Case Study: Analogous Benzodioxane Synthesis
A 2019 study demonstrated the synthesis of N-(2,3-dihydrobenzo dioxin-6-yl)-4-methylbenzenesulfonamide derivatives through sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine, followed by coupling with bromoacetamides . While this methodology targets sulfonamide-functionalized analogs, it highlights the versatility of benzodioxane intermediates in generating pharmacologically relevant molecules.
Challenges in Optimization
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Regioselectivity: Controlling the position of substituents on the benzodioxane ring remains challenging due to the electronic similarity of reactive sites.
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Steric Hindrance: The methyl and methanol groups may impede reaction efficiency, necessitating tailored catalysts or elevated temperatures .
Comparative Analysis with Structural Analogs
The removal of the methyl group (as in 2,3-Dihydro-1,4-benzodioxin-2-ylmethanol, CAS 3663-82-9) reduces molecular weight by 14.029 g/mol and increases melting point (87–90°C vs. unreported for the methylated variant) . This underscores the methyl group’s role in disrupting crystalline packing, thereby altering phase transition temperatures.
Future Directions and Research Opportunities
Targeted Derivitization
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Glycosylation: Attaching sugar moieties to enhance water solubility for drug delivery.
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Metal-Organic Frameworks (MOFs): Exploring benzodioxane-based ligands for gas storage applications.
Computational Modeling
Molecular docking studies could predict binding affinities for enzymes like α-glucosidase, guiding synthetic efforts toward optimized inhibitors .
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